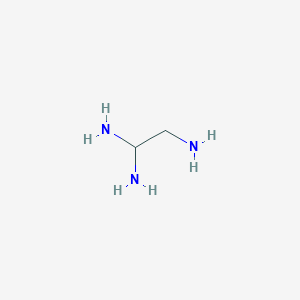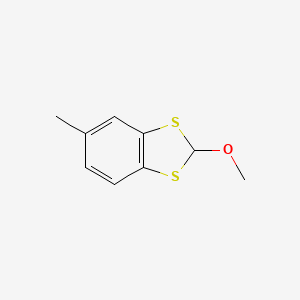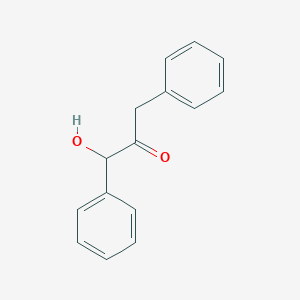![molecular formula C12H19NO2 B14650747 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- CAS No. 53622-71-2](/img/structure/B14650747.png)
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol (catechol) and 2-(diethylamino)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Catechol is dissolved in a suitable solvent, such as ethanol, and mixed with sodium hydroxide. 2-(Diethylamino)ethyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s catechol structure allows it to participate in redox reactions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Ethylamino)ethyl]-1,2-benzenediol: Similar structure but with an ethylamino group instead of a diethylamino group.
1,2-Dihydroxybenzene (Catechol): Lacks the diethylaminoethyl group, making it less reactive in certain contexts.
4-[2-(Dimethylamino)ethyl]-1,2-benzenediol: Contains a dimethylamino group, which alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility, reactivity, and potential applications in various fields. This structural modification allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
53622-71-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
4-[2-(diethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)8-7-10-5-6-11(14)12(15)9-10/h5-6,9,14-15H,3-4,7-8H2,1-2H3 |
Clave InChI |
WMOMDEWQHQSBEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



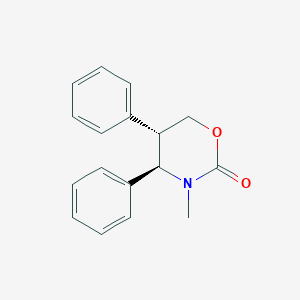
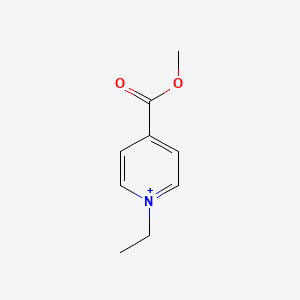



![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
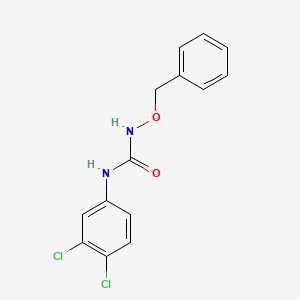
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
